

Spectroscopic Profile of 1-Amino-4-methylpiperazine: A Technical Guide

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Compound of Interest

Compound Name: 1-Amino-4-methylpiperazine

Cat. No.: B1216902

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Amino-4-methylpiperazine** (CAS No. 6928-85-4), a key intermediate in pharmaceutical synthesis. The document, intended for researchers, scientists, and professionals in drug development, details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-Amino-4-methylpiperazine**.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------|--------------|-------------|--------------------------------------|
| 3.11 | s | 2H | NH ₂ |
| 2.94-2.30 | m | 8H | -CH ₂ - (piperazine ring) |
| 2.25 | s | 3H | -CH ₃ |

Solvent: Not specified in the primary source.

Table 2: ^{13}C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------------------------|
| 61.1 | C-N (adjacent to NH_2) |
| 55.1 | C-N (piperazine ring) |
| 46.0 | $-\text{CH}_3$ |

Solvent: CDCl_3

Table 3: IR Spectroscopic Data

| Wavenumber (cm^{-1}) | Description | Functional Group |
|---------------------------------|--------------------------|---|
| ~3300-3400 | N-H stretching | Primary amine (NH_2) |
| ~2940 | C-H stretching | Aliphatic CH_2 , CH_3 |
| ~2800 | C-H stretching | Aliphatic CH_2 , CH_3 |
| ~1600 | N-H bending (scissoring) | Primary amine (NH_2) |
| ~1450 | C-H bending | Aliphatic CH_2 , CH_3 |
| ~1150 | C-N stretching | Amine |

Sample Preparation: Neat, liquid film

Table 4: Mass Spectrometry Data

| m/z | Interpretation |
|-----|---|
| 115 | $[\text{M}]^+$ (Molecular ion) |
| 99 | $[\text{M} - \text{NH}_2]^+$ |
| 70 | $[\text{M} - \text{CH}_3 - \text{NH}_2]^+$ or piperazine fragment |
| 56 | Further fragmentation |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the general methodologies employed for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum was acquired on a Varian A-60D spectrometer. A small amount of the neat **1-Amino-4-methylpiperazine** was dissolved in a suitable deuterated solvent (typically CDCl₃ for similar compounds) and placed in a 5 mm NMR tube. The spectrum was recorded at room temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum was obtained using a spectrometer operating at a frequency appropriate for carbon-13 nuclei. The sample was prepared similarly to that for ¹H NMR, dissolved in CDCl₃. Due to the low natural abundance of ¹³C, a greater number of scans were accumulated to achieve a satisfactory signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat **1-Amino-4-methylpiperazine** was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin capillary film. The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

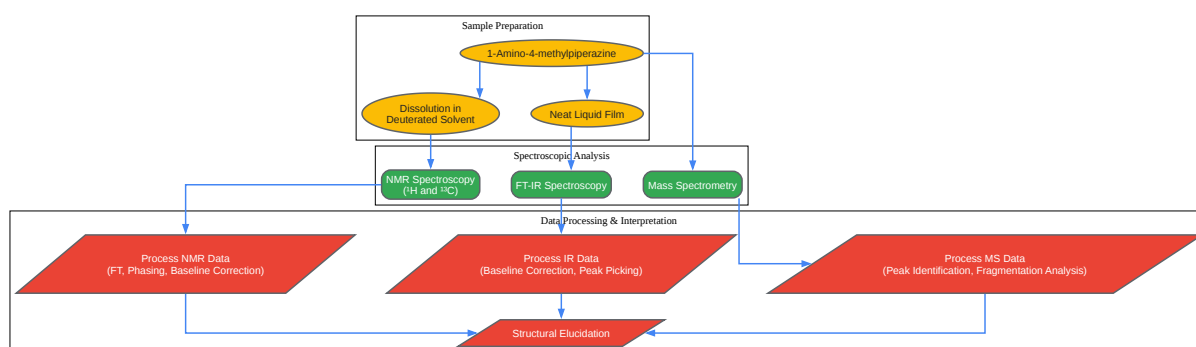
Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the volatile liquid sample was introduced into the instrument, where it was vaporized and bombarded with a high-energy electron beam. The resulting charged fragments were separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **1-Amino-4-methylpiperazine**.



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Caption: Generalized workflow for spectroscopic analysis.

As no specific signaling pathways involving **1-Amino-4-methylpiperazine** are prominently described in publicly available scientific literature, a diagrammatic representation of such is not included. The primary role of this compound is as a synthetic building block in medicinal chemistry.

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